7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one
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Overview
Description
7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant and anticancer properties.
Industry: Used in the development of fluorescent probes and dyes due to its chromone structure.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Baker-Venkataraman rearrangement, which is a key step in the synthesis of chromone derivatives. The reaction typically involves the condensation of 4-methoxybenzoyl chloride with 2-hydroxyacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate undergoes cyclization to form the desired chromone derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of different solvents, catalysts, and reaction temperatures. For example, the use of methanesulfonic acid or triflic acid as catalysts has been reported to improve the yield of chromone derivatives .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromone ring can be reduced to form dihydrochromones.
Substitution: The methoxy group on the benzoyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromones.
Substitution: Formation of substituted chromone derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It has been shown to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its choleretic properties and used clinically as a choleretic drug.
4-methyl-7-oxy-glucoside coumarin: Exhibits anticancer activity and inhibits the proliferation of breast cancer cells.
Dalbergin: A natural compound with antitumor, antibacterial, and antioxidant activities.
Uniqueness
7-hydroxy-3-(4-methoxybenzoyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of hydroxyl and methoxy groups, along with the chromone core, contributes to its diverse range of applications and potential therapeutic benefits.
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxybenzoyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O5/c1-21-13-6-3-10(4-7-13)16(19)14-8-11-2-5-12(18)9-15(11)22-17(14)20/h2-9,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAUILUXKAAGKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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